molecular formula C12H12F3NO4 B6645759 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B6645759
M. Wt: 291.22 g/mol
InChI Key: UUHUNZDYXOLRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant interest in scientific research. It is a pyrrolidine-based compound that is synthesized through a multi-step process. This compound has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to work by modulating the activity of enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, this compound may increase the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic properties. It has also been shown to improve memory and learning in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments include its potential as a treatment for neurodegenerative diseases and its ability to modulate the activity of enzymes and receptors in the body. However, the limitations of using this compound include its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are many future directions for the research of 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. Some of these directions include further studies on its potential as a treatment for neurodegenerative diseases, its ability to modulate the activity of enzymes and receptors in the body, and its potential as an inhibitor of cancer cell growth. Additionally, further studies on the mechanism of action of this compound are needed to fully understand its potential applications in various fields of science.

Synthesis Methods

The synthesis of 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a multi-step process that involves the use of various reagents and catalysts. The starting material for the synthesis is 5-methylfurfural, which is converted to 5-methylfuran-3-carboxylic acid through a series of reactions. The resulting product is then further converted to 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid through the addition of a trifluoromethyl group and a pyrrolidine ring.

Scientific Research Applications

1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been tested for its anti-inflammatory and analgesic properties. It has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In biochemistry, this compound has been studied for its ability to modulate the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential as an inhibitor of cancer cell growth.

properties

IUPAC Name

1-(5-methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-7-4-8(5-20-7)9(17)16-3-2-11(6-16,10(18)19)12(13,14)15/h4-5H,2-3,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHUNZDYXOLRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)N2CCC(C2)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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